2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one
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Overview
Description
2,4-Dimethylpyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrido[2,3-b]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dimethylpyrido[2,3-b]pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,4-dimethylpyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to interact with DNA and proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring fused to another heterocycle and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyridine and pyrazine ring, known for its biological activity.
Uniqueness
2,4-Dimethylpyrido[2,3-b]pyrazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl groups at the 2 and 4 positions influence its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,4-dimethylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-7(11-6)4-3-5-10-8/h3-5H,1-2H3 |
InChI Key |
MIEARQJHWLFFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N(C1=O)C |
Origin of Product |
United States |
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